N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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Overview
Description
Scientific Research Applications
Allosteric Modulation and Cannabinoid Receptor Research
- Indole-2-carboxamides as Allosteric Modulators : Research has shown that certain indole-2-carboxamides, which share structural similarities with N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, are effective allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds have specific structural requirements for allosteric modulation of CB1, such as chain length and electron withdrawing groups, impacting their binding affinity and cooperativity (Khurana et al., 2014).
Synthesis and Bioactivity Studies
- Synthesis of Novel Derivatives for Dynamin GTPase Inhibition : A focused library development of a compound structurally related to this compound confirmed the importance of the tertiary dimethylamino-propyl moiety for the inhibition of dynamin GTPase. This research is crucial in understanding the synthesis of compounds with potential applications in cell biology and medicine (Gordon et al., 2013).
Antitumor and Anticonvulsant Activity
- Antitumor and Anticonvulsant Applications : Several studies have explored the antitumor and anticonvulsant properties of compounds related to this compound. One study synthesized derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones and found them to exhibit cytostatic activities against various malignant cell lines (DoganKoruznjak et al., 2002). Another study on tetracyclic indole derivatives showed good anticonvulsant activity, demonstrating the therapeutic potential of these compounds (Stanton & Ackerman, 1983).
Other Applications
Synthesis for Pharmcokinetic Studies : A compound structurally related to this compound was synthesized for pharmacokinetic studies, highlighting its potential use in drug development and understanding drug behavior in biological systems (Giraud et al., 2000).
Microwave-Assisted Synthesis and LCST-Behavior : Research on microwave-assisted synthesis of related compounds and their LCST (lower critical solution temperature) behavior in water indicates potential applications in material science and drug delivery systems (Schmitz & Ritter, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the presence of the dimethylamino group in similar compounds provides ph responsiveness and hydrophilicity to the resulting polymers . This suggests that the compound may interact with its targets in a pH-dependent manner.
Biochemical Pathways
Related compounds have been found to influence the heme oxygenase (ho) activity, which plays a crucial role in heme degradation .
Pharmacokinetics
The compound’s water solubility, suggested by its use in creating water-soluble polymers , may influence its bioavailability.
Result of Action
Related compounds have shown antioxidant properties and have been found to activate ho, providing efficient cytoprotection against oxidative stress .
Action Environment
The ph responsiveness of similar compounds suggests that changes in environmental ph could potentially influence the compound’s action .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methylthieno[2,3-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19(2)10-6-9-18-16(21)15-11-13-12-7-4-5-8-14(12)20(3)17(13)22-15/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEWFSJFJOWRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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